Bienvenue dans la boutique en ligne BenchChem!

MD2-Tlr4-IN-1

MD2 binding affinity KD value TLR4 inhibition

MD2-TLR4-IN-1 (Compound 22m) is the definitive tool for interrogating MD2–TLR4 signaling with no off-target TLR cross-reactivity. Unlike TAK-242 (intracellular TLR4 domain) or curcumin-analog inhibitors, its direct engagement of the MD2 hydrophobic pocket blocks LPS binding at the source, delivering IC50 values of 0.89 μM (TNF-α) and 0.53 μM (IL-6) in macrophages. Validated in an LPS-induced acute lung injury mouse model — reduced macrophage infiltration and preserved alveolar architecture. Minimal cytotoxicity at ≤20 μM supports long-term cellular assays. A must-have reference for sepsis, inflammation, and MD2-targeted drug discovery programs.

Molecular Formula C22H14Cl2N4O
Molecular Weight 421.3 g/mol
Cat. No. B2400610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMD2-Tlr4-IN-1
Molecular FormulaC22H14Cl2N4O
Molecular Weight421.3 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)C(=O)NC2=CC3=C(C=C2)NN=C3C4=CC5=C(C=C4)NC=C5)Cl
InChIInChI=1S/C22H14Cl2N4O/c23-16-2-1-3-17(24)20(16)22(29)26-14-5-7-19-15(11-14)21(28-27-19)13-4-6-18-12(10-13)8-9-25-18/h1-11,25H,(H,26,29)(H,27,28)
InChIKeyAZPDJGLJPDRCDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





MD2-Tlr4-IN-1 for Sale | TLR4 MD2 Complex Inhibitor for Inflammation Research


MD2-Tlr4-IN-1 (also known as compound 22m) is a small-molecule inhibitor of the myeloid differentiation protein 2 (MD2) and Toll-like receptor 4 (TLR4) complex [1]. It binds directly to MD2, preventing lipopolysaccharide (LPS)-induced activation of TLR4 signaling and subsequent production of pro-inflammatory cytokines . The compound is a 3-(indol-5-yl)-indazole derivative with a molecular weight of 421.28 g/mol and the chemical formula C22H14Cl2N4O [1]. It serves as a research tool for studying TLR4-mediated inflammation, sepsis, and acute lung injury.

Why MD2-Tlr4-IN-1 Cannot Be Substituted by Generic TLR4 Inhibitors


The TLR4 signaling pathway can be targeted at multiple nodes, including the MD2 co-receptor, the TLR4 receptor itself, and downstream adaptor molecules. MD2-Tlr4-IN-1 exhibits a unique binding mode by directly engaging the MD2 hydrophobic pocket, preventing LPS binding and subsequent complex formation [1]. This mechanism contrasts with compounds like TAK-242 that bind the intracellular domain of TLR4 or pan-TLR inhibitors that lack specificity [2]. The quantitative evidence below demonstrates that these mechanistic differences translate into distinct potency, selectivity, and in vivo efficacy profiles, rendering direct substitution invalid for experimental consistency.

MD2-Tlr4-IN-1 Quantitative Evidence: Potency, Selectivity, and In Vivo Efficacy Data


Superior Binding Affinity to MD2 Compared to MD2-IN-1

MD2-Tlr4-IN-1 demonstrates a binding affinity (KD) of 0.09 μM for the MD2 protein, representing a >2000-fold improvement over the comparator MD2 inhibitor MD2-IN-1 .

MD2 binding affinity KD value TLR4 inhibition

Potent Inhibition of LPS-Induced Pro-inflammatory Cytokines

MD2-Tlr4-IN-1 inhibits LPS-induced expression of TNF-α and IL-6 in macrophages with IC50 values of 0.89 μM and 0.53 μM, respectively [1]. This potency is contrasted with the nanomolar-range inhibition achieved by the TLR4 intracellular domain binder TAK-242 (IC50 for TNF-α = 1.9 nM; IL-6 = 1.3 nM) .

TNF-alpha inhibition IL-6 inhibition macrophage activation

High Selectivity Profile Against Other TLR Family Members

At a concentration of 10 μM, MD2-Tlr4-IN-1 showed no significant inhibition of other Toll-like receptors (TLR2, TLR3, TLR5, TLR7) or cytokine receptors (TNF-R1, IL-6R) . This selectivity is comparable to TAK-242, which also exhibits no effect on TLR1/2, TLR6/2, TLR3, TLR5, TLR7, or TLR9 signaling at 10 μM [1].

TLR selectivity off-target inhibition TLR2 TLR3 TLR5 TLR7

In Vivo Efficacy in LPS-Induced Acute Lung Injury Model

In a mouse model of LPS-induced acute lung injury (ALI), MD2-Tlr4-IN-1 administered at 10 mg/kg significantly reduced lung macrophage infiltration and prevented lung edema and alveolar thickening [1]. In comparison, TAK-242 at 1 mg/kg IV inhibited serum IL-6 increases in an LPS-challenge model [2].

acute lung injury ALI in vivo efficacy macrophage infiltration

Mechanistic Differentiation: Direct MD2 Binding vs. TLR4 Intracellular Targeting

MD2-Tlr4-IN-1 binds directly to the hydrophobic pocket of MD2, competitively inhibiting LPS binding and subsequent TLR4/MD2 complex activation . In contrast, TAK-242 binds to Cys747 in the intracellular domain of TLR4 and disrupts adaptor molecule recruitment [1]. This mechanistic divergence results in different downstream signaling modulation patterns.

MD2 binding mechanism TLR4 signaling LPS antagonism

MD2-Tlr4-IN-1 Research Applications: Acute Lung Injury and Sepsis Models


Acute Lung Injury (ALI) and Acute Respiratory Distress Syndrome (ARDS) Preclinical Studies

MD2-Tlr4-IN-1 is validated in an LPS-induced acute lung injury mouse model, where it reduces macrophage infiltration and prevents alveolar thickening [1]. Its direct MD2 binding mechanism provides a specific tool to interrogate the role of MD2-TLR4 signaling in pulmonary inflammation, distinguishing it from broader TLR4 inhibitors.

Sepsis and Endotoxemia Research

By blocking LPS-induced cytokine storm, MD2-Tlr4-IN-1 is suitable for studying Gram-negative bacterial sepsis mechanisms. Its high selectivity against other TLRs ensures that observed protective effects are attributable to MD2-TLR4 pathway inhibition rather than off-target immune modulation .

In Vitro Macrophage Activation and Signaling Studies

The compound's well-characterized inhibition of TNF-α, IL-6, and IL-1β production in RAW264.7 cells and primary BMDMs makes it a reliable tool for dissecting NF-κB and MAPK pathway activation downstream of MD2-TLR4. Minimal cytotoxicity at concentrations up to 20 μM supports long-term cellular assays.

Structure-Activity Relationship (SAR) and Chemical Biology Studies

As a 3-(indol-5-yl)-indazole derivative, MD2-Tlr4-IN-1 represents a distinct chemical scaffold compared to other MD2 inhibitors like L48H37 (curcumin analog) or TAK-242 (cyclohexene derivative) [1][2]. It serves as a reference compound for developing novel MD2-targeted agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for MD2-Tlr4-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.